2-Chloro-3,3,4,4,5,5-hexafluorocyclopent-1-ene-1-carbonitrile
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Overview
Description
Preparation Methods
The synthesis of 2-Chloro-3,3,4,4,5,5-hexafluorocyclopent-1-ene-1-carbonitrile typically involves the reaction of hexafluorocyclopentene with chlorine and a cyanide source under controlled conditions. The reaction is carried out in the presence of a catalyst, often a transition metal complex, to facilitate the formation of the desired product. Industrial production methods may involve continuous flow reactors to ensure consistent quality and yield .
Chemical Reactions Analysis
2-Chloro-3,3,4,4,5,5-hexafluorocyclopent-1-ene-1-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized to form corresponding oxides or reduced to form hydrocarbons.
Addition Reactions: The double bond in the cyclopentene ring allows for addition reactions with halogens, hydrogen, or other electrophiles.
Common reagents used in these reactions include halogens, hydrogen, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Chloro-3,3,4,4,5,5-hexafluorocyclopent-1-ene-1-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex fluorinated compounds.
Biology: Investigated for its potential use in bioimaging and as a probe for studying biological processes.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals, including solvents and cleaning agents.
Mechanism of Action
The mechanism of action of 2-Chloro-3,3,4,4,5,5-hexafluorocyclopent-1-ene-1-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The compound’s fluorinated structure allows it to interact with hydrophobic regions of proteins, potentially altering their function or stability .
Comparison with Similar Compounds
2-Chloro-3,3,4,4,5,5-hexafluorocyclopent-1-ene-1-carbonitrile can be compared with other similar compounds, such as:
- 1,1,2,2,3,3-Hexafluorocyclopentane
- 1,1,2,2,3,3,4-Heptafluorocyclopentane
- cis-1,1,2,2,3,3,4,5-Octafluorocyclopentane
These compounds share similar fluorinated ring structures but differ in their specific substituents and chemical properties.
Properties
CAS No. |
84439-71-4 |
---|---|
Molecular Formula |
C6ClF6N |
Molecular Weight |
235.51 g/mol |
IUPAC Name |
2-chloro-3,3,4,4,5,5-hexafluorocyclopentene-1-carbonitrile |
InChI |
InChI=1S/C6ClF6N/c7-3-2(1-14)4(8,9)6(12,13)5(3,10)11 |
InChI Key |
QXNDBVOMJUCQMS-UHFFFAOYSA-N |
Canonical SMILES |
C(#N)C1=C(C(C(C1(F)F)(F)F)(F)F)Cl |
Origin of Product |
United States |
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